1-[(2,2-Dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea 1-[(2,2-Dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea Azadirone is a tetracyclic triterpenoid that is 4,4,8-trimethylandrosta-1,14-diene substituted by an oxo group at position 3, an acetoxy group at position 7 and a furan-3-yl group at position 17. Isolated from Azadirachta indica, it exhibits antiplasmodial and antineoplastic activities. It has a role as an antineoplastic agent, an antiplasmodial drug and a plant metabolite. It is an acetate ester, a cyclic terpene ketone, a member of furans, a limonoid and a tetracyclic triterpenoid.
Brand Name: Vulcanchem
CAS No.: 30002-86-9
VCID: VC0519989
InChI: InChI=1S/C9H15N3O5/c1-9(2)16-6-4-15-5(7(6)17-9)3-12(11-14)8(10)13/h5-7H,3-4H2,1-2H3,(H2,10,13)/t5-,6+,7-/m0/s1
SMILES: CC1(OC2COC(C2O1)CN(C(=O)N)N=O)C
Molecular Formula: C9H15N3O5
Molecular Weight: 245.23 g/mol

1-[(2,2-Dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea

CAS No.: 30002-86-9

Cat. No.: VC0519989

Molecular Formula: C9H15N3O5

Molecular Weight: 245.23 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1-[(2,2-Dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea - 30002-86-9

Specification

Description Azadirone is a tetracyclic triterpenoid that is 4,4,8-trimethylandrosta-1,14-diene substituted by an oxo group at position 3, an acetoxy group at position 7 and a furan-3-yl group at position 17. Isolated from Azadirachta indica, it exhibits antiplasmodial and antineoplastic activities. It has a role as an antineoplastic agent, an antiplasmodial drug and a plant metabolite. It is an acetate ester, a cyclic terpene ketone, a member of furans, a limonoid and a tetracyclic triterpenoid.
CAS No. 30002-86-9
Molecular Formula C9H15N3O5
Molecular Weight 245.23 g/mol
IUPAC Name 1-[[(3aS,4S,6aR)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]methyl]-1-nitrosourea
Standard InChI InChI=1S/C9H15N3O5/c1-9(2)16-6-4-15-5(7(6)17-9)3-12(11-14)8(10)13/h5-7H,3-4H2,1-2H3,(H2,10,13)/t5-,6+,7-/m0/s1
Standard InChI Key VAOQQYFQXZJKNI-XVMARJQXSA-N
Isomeric SMILES CC1(O[C@@H]2CO[C@H]([C@@H]2O1)CN(C(=O)N)N=O)C
SMILES CC1(OC2COC(C2O1)CN(C(=O)N)N=O)C
Canonical SMILES CC1(OC2COC(C2O1)CN(C(=O)N)N=O)C
Appearance Solid powder

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